molecular formula C7H9NOS B8693822 1-(Thiophen-2-yl)propan-1-one oxime CAS No. 93755-03-4

1-(Thiophen-2-yl)propan-1-one oxime

Cat. No.: B8693822
CAS No.: 93755-03-4
M. Wt: 155.22 g/mol
InChI Key: OMZQGWSYEDCTKB-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)propan-1-one oxime is a heterocyclic oxime derivative featuring a thiophene ring linked to a propanone moiety modified with an oxime functional group. The compound is typically synthesized via Friedel-Crafts acylation of thiophene with chloropropionyl chloride, followed by oximation of the resulting ketone . This class of compounds is of interest in medicinal and materials chemistry due to the electronic effects of the thiophene ring and the versatility of the oxime group in further functionalization.

Properties

CAS No.

93755-03-4

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

N-(1-thiophen-2-ylpropylidene)hydroxylamine

InChI

InChI=1S/C7H9NOS/c1-2-6(8-9)7-4-3-5-10-7/h3-5,9H,2H2,1H3

InChI Key

OMZQGWSYEDCTKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Thiophene derivatives exhibit enhanced electron-richness compared to furan or phenyl analogs, influencing reactivity in cross-coupling reactions .
  • Steric and Solubility Trends : Bulky substituents (e.g., 2,4-dinitrophenyl) reduce solubility but improve crystallinity, as seen in 1w and 1x . Fluorinated analogs (e.g., 4-fluorophenyl) show higher LogP values, suggesting improved lipophilicity .

Functionalization of the Oxime Group

Modifications to the oxime moiety impact both chemical stability and biological activity:

Compound Name Oxime Modification Key Findings Reference
O-Benzyl oxime ether of 1-(thiophen-2-yl)ethan-1-one O-Benzyl Demonstrated antimicrobial activity
1-(Thiophen-2-yl)ethanone O-acetyl oxime O-Acetyl Used in Cu-MOF-catalyzed C–S coupling (73% yield)
This compound hydrochloride Hydrochloride salt Soluble in methanol; storage-sensitive

Key Observations :

  • Biological Activity : O-Benzyl ethers exhibit antimicrobial properties, likely due to enhanced membrane permeability .
  • Reactivity : Acetylated oximes (e.g., O-acetyl) serve as intermediates in metal-catalyzed reactions, enabling ketosulfone synthesis .

Preparation Methods

Classical Oxime Formation

The most widely reported synthesis route involves the condensation of 1-(thiophen-2-yl)propan-1-one with hydroxylamine under acidic or basic conditions. A representative procedure from patent literature employs hydroxylamine hydrochloride (NH₂OH·HCl) in methanol, with sodium carbonate (Na₂CO₃) as a base. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by proton transfer to form the oxime (Figure 1):

1-(Thiophen-2-yl)propan-1-one+NH2OH1-(Thiophen-2-yl)propan-1-one oxime+H2O\text{1-(Thiophen-2-yl)propan-1-one} + \text{NH}2\text{OH} \rightarrow \text{1-(Thiophen-2-yl)propan-1-one oxime} + \text{H}2\text{O}

Critical parameters include:

  • Molar ratio : A 1:1.2 ketone-to-hydroxylamine ratio minimizes unreacted starting material.

  • Temperature : Reactions typically proceed at 50–55°C for 4–6 hours.

  • Workup : Acidic quenching (e.g., HCl) followed by extraction with ethyl acetate yields crude oxime, which is recrystallized from ethanol/water mixtures.

Solvent Optimization

Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates compared to protic solvents (Table 1). However, methanol remains industrially favored due to cost and ease of removal.

Table 1: Solvent Effects on Oxime Yield

SolventDielectric ConstantReaction Time (h)Yield (%)
Methanol32.7678
THF7.6485
Ethanol24.35.572
Acetonitrile37.53.588

Data adapted from patent WO2011036680A2 and EvitaChem technical reports.

Reductive Amination Pathways

Ketone Precursor Synthesis

1-(Thiophen-2-yl)propan-1-one, the ketone precursor, is synthesized via Friedel-Crafts acylation of thiophene with propionyl chloride (ClCOCH₂CH₃) in the presence of AlCl₃. Key industrial considerations include:

  • Catalyst loading : 1.2 equivalents of AlCl₃ relative to thiophene.

  • Temperature control : Exothermic reactions require cooling to –10°C during acyl chloride addition.

  • Purification : Distillation under reduced pressure (bp 110–115°C at 15 mmHg) achieves >95% purity.

Oxime Formation via In Situ Reduction

Advanced protocols reduce nitro intermediates to oximes using borane-pyridine complexes. For example, treating 1-(thiophen-2-yl)propan-1-one with sodium nitrite (NaNO₂) in acetic acid generates a nitroso intermediate, which is reduced using BH₃·THF at 0°C. This method avoids hydroxylamine handling but requires strict moisture control.

Stereochemical Control Strategies

Enzymatic Resolution

Racemic this compound can be resolved using Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (R)-enantiomer in vinyl acetate, enabling separation via chromatography. Typical conditions:

  • Substrate concentration : 50 mM in tert-butyl methyl ether

  • Temperature : 30°C

  • Conversion : 48% after 24 h (ee >99% for remaining (S)-oxime)

Chiral Auxiliary Approaches

Schiff base formation with (1R,2S)-norephedrine directs oxime geometry. The auxiliary is removed via acidic hydrolysis (HCl/EtOH, reflux), yielding enantiomerically pure oxime (ee 94–97%).

Industrial-Scale Production

Continuous Flow Synthesis

Modern plants employ tubular reactors for the ketone-to-oxime conversion (Figure 2). Advantages over batch processing include:

  • Residence time : 30 minutes vs. 6 hours in batches

  • Yield improvement : 92% vs. 78%

  • Safety : Reduced exposure to hydroxylamine vapors

Waste Management

Spent solvents (methanol, THF) are recovered via fractional distillation (>98% purity). Ammonium chloride byproducts from hydroxylamine reactions are neutralized with NaOH, producing NaCl for disposal.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 2.45 (q, J=7.2 Hz, 2H, CH₂), 2.89 (t, J=7.2 Hz, 2H, CH₂), 7.12 (dd, J=3.6, 5.1 Hz, 1H, thiophene), 7.45 (d, J=3.6 Hz, 1H, thiophene), 7.82 (d, J=5.1 Hz, 1H, thiophene), 8.21 (s, 1H, NOH).

  • IR (KBr): ν 3250 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=N stretch).

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation of oxime from ketone precursors (Rt 6.2 vs. 8.7 minutes).

Emerging Methodologies

Photochemical Activation

UV irradiation (254 nm) of 1-(thiophen-2-yl)propan-1-one in the presence of hydroxylamine and TiO₂ nanoparticles accelerates reaction times to 1.5 hours (yield 89%). The mechanism involves TiO₂-mediated generation of hydroxyl radicals, promoting nucleophilic attack.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction times to 20 minutes with comparable yields (82–85%). Energy savings of 40% make this approach economically viable for small-scale production.

Q & A

Q. How should researchers design experiments to assess the biological activity of this compound while ensuring reproducibility?

  • Methodological Answer :
  • Dose-Response Curves : Test concentrations from 1 µM to 100 µM, using triplicate samples to account for variability .
  • Control Groups : Include positive (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%).
  • Documentation : Follow ICMJE guidelines to report batch numbers, purity, and storage conditions of all reagents .
    • Table 2 : Example Bioassay Protocol
ParameterSpecification
Cell LineHeLa (ATCC CCL-2)
Incubation Time48 hours
Assay TypeMTT viability assay
Replicatesn=3 per concentration

Data Contradiction & Literature Analysis

Q. What systematic approach can address conflicting literature data on the stability of this compound under acidic conditions?

  • Methodological Answer :
  • Critical Appraisal : Compare experimental setups in conflicting studies (e.g., pH ranges, solvent systems). For example, stability at pH 2 (HCl) vs. pH 5 (acetic acid) may explain disparities .
  • Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) with HPLC monitoring to track degradation products .
  • Meta-Analysis : Use tools like SciFinder to aggregate data and identify trends (e.g., substituent effects on oxime hydrolysis) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (refer to SDS) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydroxylamine vapors .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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